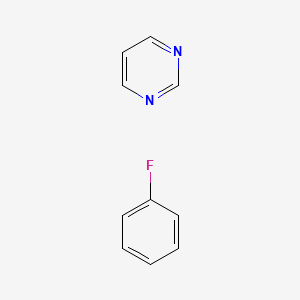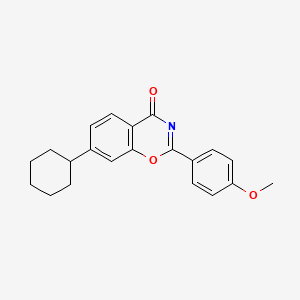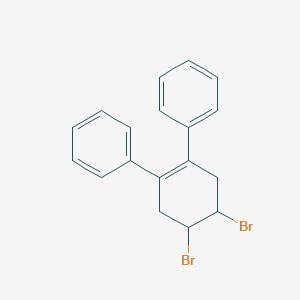![molecular formula C19H35NO3S2 B14207200 [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid CAS No. 805324-00-9](/img/structure/B14207200.png)
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid is a synthetic organic compound characterized by the presence of a long-chain fatty acid (hexadecanoic acid) linked to a carbamothioyl group and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride (SOCl₂) to form hexadecanoyl chloride.
Formation of Carbamothioyl Intermediate: The hexadecanoyl chloride is then reacted with thiourea to form the hexadecanoylcarbamothioyl intermediate.
Formation of this compound: The intermediate is finally reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid can be compared with similar compounds such as:
[(Hexadecanoylcarbamothioyl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(Hexadecanoylcarbamothioyl)sulfanyl]butyric acid: Contains a butyric acid moiety.
[(Hexadecanoylcarbamothioyl)sulfanyl]valeric acid: Contains a valeric acid moiety.
These compounds share similar structural features but differ in the length of the carbon chain in the acid moiety, which can influence their chemical properties and applications.
Propriétés
Numéro CAS |
805324-00-9 |
|---|---|
Formule moléculaire |
C19H35NO3S2 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
2-(hexadecanoylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C19H35NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-19(24)25-16-18(22)23/h2-16H2,1H3,(H,22,23)(H,20,21,24) |
Clé InChI |
GYFGAXNTOJQDGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


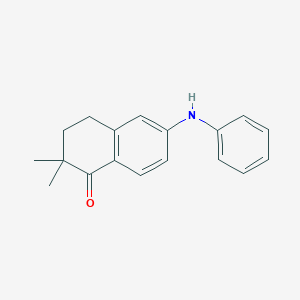

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
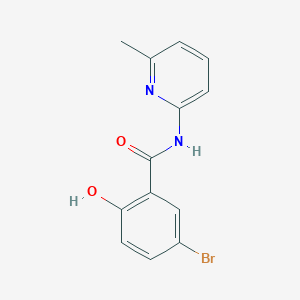
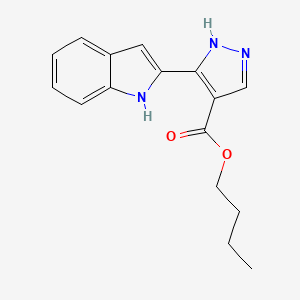



![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
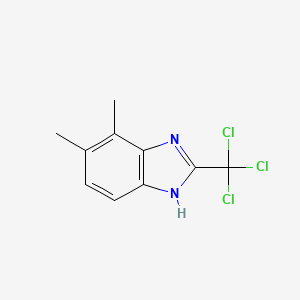
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
